2-Benzyl-1,3-oxathiane

Catalog No.
S8967400
CAS No.
66390-00-9
M.F
C11H14OS
M. Wt
194.30 g/mol
Availability
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2-Benzyl-1,3-oxathiane

CAS Number

66390-00-9

Product Name

2-Benzyl-1,3-oxathiane

IUPAC Name

2-benzyl-1,3-oxathiane

Molecular Formula

C11H14OS

Molecular Weight

194.30 g/mol

InChI

InChI=1S/C11H14OS/c1-2-5-10(6-3-1)9-11-12-7-4-8-13-11/h1-3,5-6,11H,4,7-9H2

InChI Key

TVPODSJLODEURZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(SC1)CC2=CC=CC=C2

2-Benzyl-1,3-oxathiane is a heterocyclic compound belonging to the oxathiane family, characterized by a six-membered ring containing one oxygen and one sulfur atom. The molecular formula for 2-benzyl-1,3-oxathiane is C10H12OSC_{10}H_{12}OS. This compound features a benzyl group attached to the second carbon of the oxathiane ring, which significantly influences its chemical properties and reactivity.

The oxathiane structure allows for unique electronic properties due to the presence of the sulfur atom, which can participate in various

Typical of oxathiane derivatives:

  • Nucleophilic Substitution: The sulfur atom can undergo nucleophilic substitution reactions, where it reacts with electrophiles such as alkyl halides or acyl chlorides.
  • Deprotonation Reactions: The compound can be deprotonated to form reactive intermediates that can further react with various electrophiles, including ketones and benzonitrile .
  • Ring Opening: Under certain conditions, the oxathiane ring can open, leading to the formation of other sulfur-containing compounds .

These reactions highlight the versatility of 2-benzyl-1,3-oxathiane in synthetic organic chemistry.

Several methods have been developed for synthesizing 2-benzyl-1,3-oxathiane:

  • Electrophilic Substitution: The reaction of benzyl halides with thioketones or sulfoxides under basic conditions can yield 2-benzyl-1,3-oxathiane. This method typically involves nucleophilic attack by the sulfur atom on the benzyl halide.
  • Cyclization Reactions: The formation of the oxathiane ring can occur through cyclization reactions involving precursors like 2-benzylthioacetates or related compounds under acidic or basic conditions .
  • Pummerer Rearrangement: This method involves the rearrangement of suitable precursors to form oxathianes through intramolecular condensation reactions .

These synthetic routes demonstrate the compound's accessibility for further functionalization and application in various chemical contexts.

2-Benzyl-1,3-oxathiane has potential applications in several fields:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex molecules due to its reactive functional groups.
  • Flavoring and Fragrance Industry: Compounds in the oxathiane family are explored as perfuming agents due to their distinctive odors .
  • Pharmaceutical Development: Its unique structure may be leveraged to create new therapeutic agents or enhance existing drugs through structural modifications.

Several compounds share structural similarities with 2-benzyl-1,3-oxathiane. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-Methylthio-1,3-oxathianeContains a methylthio group instead of a benzyl groupExhibits different reactivity due to sulfur substitution
2-Isopropyl-1,3-oxathiolaneSimilar ring structure but differs in substituentsNotable for its strong odor
5-Methyl-1,3-thiazolidineContains a thiazolidine ring instead of an oxathianeExhibits distinct biological activities
4-BenzylthiazoleThiazole ring structure with a benzyl substituentKnown for its antimicrobial properties

These compounds illustrate the diversity within this class of heterocycles while highlighting how variations in substituents can lead to different chemical and biological behaviors.

The synthesis of 2-benzyl-1,3-oxathiane primarily involves acid-catalyzed cyclocondensation reactions. A representative method utilizes benzaldehyde and γ-thioalcohols, such as 3-mercapto-1-propanol, under protonic acid catalysis. For instance, the reaction in toluene with BF₃·OEt₂ as a catalyst yields the target compound in 78% efficiency. Polar aprotic solvents enhance yields by stabilizing intermediate oxonium ions, while steric effects from the benzyl group direct regioselectivity.

Table 1: Optimization of Synthesis Conditions

SubstrateCatalystSolventYield (%)Reference
BenzaldehydeBF₃·OEt₂Toluene78
3-Mercapto-1-propanolH₂SO₄Benzene65
2-NitrobenzaldehydeTsOHCyclohexane54

Alternative routes include the ring-opening of episulfides with benzyl alcohols and the use of benzyne intermediates for sulfur arylation. For example, benzyne generated from 1-aminobenzotriazole and lead tetraacetate facilitates the arylation of oxathiane glycosyl donors, enabling stereoselective glycosylation.

XLogP3

3

Hydrogen Bond Acceptor Count

2

Exact Mass

194.07653624 g/mol

Monoisotopic Mass

194.07653624 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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